1H-Perfluorooct-1-ene

Description

Contextualization of 1H-Perfluorooct-1-ene within Per- and Polyfluoroalkyl Substances (PFAS) Research

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of chemicals that have been produced for decades for a variety of industrial and consumer applications. These applications leverage the unique properties of the carbon-fluorine bond, which imparts stability and resistance to heat, water, and oil. PFAS are utilized in products such as non-stick cookware, water-repellent clothing, and firefighting foams. concawe.eu

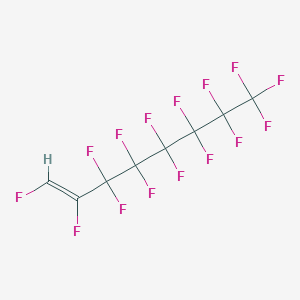

The defining characteristic of PFAS is the highly stable carbon-fluorine bond. In the case of this compound, the molecule consists of an eight-carbon chain where most hydrogen atoms have been replaced by fluorine, and it contains a single double bond. The presence of a hydrogen atom gives it the "1H" designation. This structure places it within the broader category of fluorinated alkenes. numberanalytics.com Its use is often as an intermediate in the synthesis of fluorinated polymers. smolecule.com

The environmental concern surrounding PFAS, including this compound, stems from their persistence. The strength of the carbon-fluorine bond makes these compounds resistant to degradation by natural processes. nih.gov This persistence leads to their accumulation in the environment, including in soil, water, and living organisms. nih.gov Research into PFAS is driven by the need to understand their transport and fate in the environment, their potential for bioaccumulation, and their toxicological profiles. concawe.eu

Evolution of Scientific Inquiry into Perfluorinated Alkenes

The scientific investigation into fluorinated compounds began in the early 20th century, with significant advancements in the mid-20th century driven by the demand for novel materials with unique properties, such as Teflon. numberanalytics.com The development of new synthetic methods was crucial for the advancement of this field. numberanalytics.com

Key methods for synthesizing fluorinated alkenes include:

Dehydrofluorination: This process involves removing hydrogen fluoride (B91410) (HF) from a fluorinated alkane. numberanalytics.com

Cross-coupling reactions: These reactions create a bond between a fluorinated alkene and another organic compound using a catalyst. numberanalytics.com

Fluorination of alkenes: Direct fluorination is challenging due to the high reactivity of fluorine, but various reagents have been developed to achieve this transformation. numberanalytics.combeilstein-journals.org

Early research focused on the synthesis and application of these compounds in materials science. numberanalytics.com However, as awareness of the environmental persistence of PFAS grew, the focus of scientific inquiry expanded to include their environmental fate and transport. pops.int This shift has led to the development of sophisticated analytical techniques to detect and quantify these compounds in various environmental matrices. norden.orgnih.gov

Contemporary Research Challenges and Imperatives for this compound

Current research on this compound and other perfluorinated alkenes faces several significant challenges. A primary challenge is the sheer number and diversity of PFAS, making it difficult to study each compound individually. nih.gov

Key Research Imperatives:

Environmental Fate and Transport: A critical area of research is understanding how this compound moves through the environment. itrcweb.org This includes studying its partitioning between different environmental compartments such as water, soil, and air, as well as its potential for long-range transport. pops.int The dual hydrophobic and hydrophilic nature of many PFAS compounds complicates their environmental behavior. nih.gov

Analytical Methodology: Developing robust and standardized analytical methods is crucial for accurately detecting and quantifying this compound in complex environmental samples. nih.govepa.gov Current methods include liquid chromatography-mass spectrometry (LC-MS/MS) and combustion ion chromatography (CIC). norden.orgepa.gov However, the lack of analytical standards for many PFAS remains a significant hurdle. nih.gov

Biotransformation and Degradation: While generally persistent, understanding any potential biotransformation pathways of this compound is essential for predicting its long-term environmental fate. researchgate.net Research has shown that biodegradation of highly fluorinated compounds is rare and often limited to the non-fluorinated parts of the molecule. nih.govresearchgate.net

Toxicity and Biological Effects: Investigating the potential for developmental toxicity and other biological effects is a high priority. Studies using model organisms like zebrafish are being employed to screen for the toxicity of a wide range of PFAS. nih.gov

The overarching goal of current research is to build a comprehensive understanding of the environmental risks associated with this compound and other PFAS to inform effective management and remediation strategies. researchgate.net

Structure

3D Structure

Properties

CAS No. |

1516885-18-9 |

|---|---|

Molecular Formula |

C8HF15 |

Molecular Weight |

382.07 g/mol |

IUPAC Name |

(Z)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene |

InChI |

InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H/b2-1- |

InChI Key |

IBDDYNPOMOFBDI-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\F |

Canonical SMILES |

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1h Perfluorooct 1 Ene

Established Synthetic Routes for Perfluorooctenes

The synthesis of perfluorooctenes, including 1H-Perfluorooct-1-ene, is rooted in established methods developed for fluorinated alkenes. These routes often involve radical-based mechanisms and the functionalization of existing perfluorinated chains.

Radical Copolymerization Pathways for Perfluorinated Alkenes

Fluoropolymers are frequently synthesized through the radical (co)polymerization of fluoroalkenes. academie-sciences.fr This process typically requires high pressure and the use of radical initiators to begin the polymerization chain reaction. academie-sciences.fr Fluorinated initiators have proven to be highly efficient for these reactions. A notable example is the trifluoromethyl radical, which can be generated from various reactants to initiate the polymerization of fluoroolefins like vinylidene fluoride (B91410) (VDF). academie-sciences.fr The use of persistent radicals, such as perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), can generate a trifluoromethyl radical capable of initiating these reactions. academie-sciences.fr This strategy is not limited to homopolymerization and has been successfully extended to the copolymerization of VDF with a range of other fluoroolefins. academie-sciences.fr

Table 1: Examples of Components in Radical Copolymerization of Fluoroalkenes

| Role | Compound/Radical | Common Monomers Paired With |

| Initiator Radical | Trifluoromethyl Radical (CF₃•) | Vinylidene fluoride (VDF) |

| Radical Source | Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) | VDF and other fluoroolefins |

| Monomer | Vinylidene fluoride (VDF) | Various comonomers |

Functionalization Reactions Leading to this compound Derivatives

The synthesis of derivatives related to this compound often involves the functionalization of a pre-existing perfluoroalkyl chain. These reactions introduce new functional groups, modifying the compound's properties.

One synthetic pathway involves the reaction of perfluoroalkanesulfonyl fluorides with primary or secondary amines to create N-alkylated perfluorooctanesulfonamides. nih.govresearchgate.net These resulting sulfonamides can be further modified, for example, by alkylation with bromoethanol or by reacting them with a bromo acetic acid ester followed by hydrolysis. nih.govresearchgate.net Another approach is the synthesis of imidazolium (B1220033) salts. For instance, 1-(3-buten-1-yl)imidazole can be reacted with 1H,1H,2H,2H-perfluooctyl iodide to form a perfluorinated imidazolium iodide derivative. mdpi.com

Radical-mediated reactions also provide a powerful tool for functionalization. The thiol-ene reaction, which involves the addition of a thiol to an alkene, is a highly efficient "click chemistry" method used in polymer functionalization. researchgate.net Furthermore, transition-metal-free radical reactions can achieve α-perfluoroalkylation and concomitant β-alkynylation of unactivated alkenes, showcasing a method to introduce perfluoroalkyl groups onto a molecule. nih.gov

Table 2: Examples of Functionalization Reactions for Perfluorinated Derivatives

| Precursor Compound | Reagent(s) | Resulting Derivative Class |

| Perfluorooctanesulfonyl fluoride | Primary or Secondary Amine | N-Alkyl Perfluorooctanesulfonamide nih.govresearchgate.net |

| 1H,1H,2H,2H-perfluooctyl iodide | 1-(3-buten-1-yl)imidazole | Perfluorinated Imidazolium Iodide mdpi.com |

| Unactivated Alkene | Perfluoroalkyl Iodide, Tertiary Propargylic Alcoholate | α-Perfluoroalkyl-β-alkynyl Compound nih.gov |

Novel Approaches in the Preparation of Perfluorinated Alkenes

Recent research has focused on developing more efficient and environmentally conscious methods for synthesizing perfluorinated compounds. This includes the exploration of advanced catalytic systems and the integration of green chemistry principles.

Catalytic Systems for Enhanced this compound Synthesis

Modern synthetic chemistry has seen the development of novel catalytic systems to create fluorinated molecules with high precision. One such advancement is the use of iodine(I)/iodine(III) catalysis for the regioselective 1,1-difluorination of enynes. nih.gov This organocatalysis method allows for the generation of versatile homopropargylic difluorides. nih.gov The proposed catalytic cycle involves the in-situ generation of an ArIF₂ species from an aryl iodide catalyst, which then activates the alkene for a fluorinative rearrangement. nih.gov This approach mitigates the need for aryl substituents often required in similar transformations, expanding the scope of accessible fluorinated products. nih.gov

Table 3: Reaction Conditions for Catalytic 1,1-Difluorination of Enynes

| Component | Example Substance/Parameter | Role |

| Substrate | Enyne | Starting material to be difluorinated nih.gov |

| Catalyst | p-Iodotoluene (p-TolI) | In-situ generation of the active catalytic species nih.gov |

| Oxidant | Selectfluor | Fluorinating agent and oxidant nih.gov |

| HF Source | Amine•HF mixture | Provides fluoride ions nih.gov |

| Solvent | Chloroform (CHCl₃) | Reaction medium nih.gov |

Green Chemistry Principles in Perfluorooctene Synthesis

The persistence and potential environmental impact of certain per- and polyfluoroalkyl substances (PFAS) have spurred research into greener synthetic alternatives. nih.gov The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of perfluorooctene synthesis, this involves developing methods that are more efficient and environmentally benign. sciencedaily.com Research efforts include the design of alternative fluorinated compounds with built-in "weak sites" that allow for degradation, potentially reducing their environmental persistence. rsc.org While much of the recent "green" focus has been on the destruction of existing PFAS, such as using flash joule heating to break them down into nontoxic salts, the underlying goal is to apply similar forward-thinking principles to the synthesis of new compounds. sciencedaily.com This includes minimizing waste, avoiding hazardous solvents, and improving energy efficiency in the production of fluorochemicals.

Precursor Compounds and Their Role in this compound Formation

The synthesis of this compound and its derivatives relies on a set of key precursor compounds that provide the necessary perfluorinated carbon chain. The choice of precursor often dictates the synthetic route and the types of functional groups that can be introduced.

Perfluoroalkyl iodides are common precursors in radical reactions. nih.gov For example, 1H,1H,2H,2H-perfluooctyl iodide is used as the source of the fluorinated tail in the synthesis of certain imidazolium salts. mdpi.com Similarly, perfluorooctanesulfonyl fluoride serves as the foundational precursor for producing a wide range of perfluorooctanesulfonamides and related compounds through reactions with amines. nih.govresearchgate.net In other preparations, perfluorinated alkenyl bromides or iodides are used to create organozinc reagents, which are versatile intermediates in forming other fluorinated molecules. researchgate.net

Table 4: Key Precursors in Perfluoroalkene Synthesis

| Precursor Compound | Synthetic Route/Reaction Type | Role |

| Perfluoroalkyl Iodides | Radical addition/functionalization | Source of perfluoroalkyl radical/chain mdpi.comnih.gov |

| Perfluorooctanesulfonyl Fluoride | Nucleophilic substitution | Foundation for sulfonamide derivatives nih.govresearchgate.net |

| Perfluorinated Alkenyl Halides (Br, I) | Organometallic reagent formation | Precursor to perfluoroalkenyl zinc reagents researchgate.net |

Advanced Analytical Methodologies for 1h Perfluorooct 1 Ene

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, provides the high sensitivity and selectivity required for analyzing PFAS like 1H-Perfluorooct-1-ene, even in complex environmental samples. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Environmental Matrices

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of a wide range of PFAS in environmental matrices due to its high sensitivity and specificity. lcms.czchromatographyonline.com While more commonly applied to ionic PFAS, its principles are adaptable for neutral and less polar compounds. For analysis in environmental water samples, a preconcentration step using solid-phase extraction (SPE) is often necessary to achieve the low detection limits required. chromatographyonline.com

Methodologies developed for various PFAS can be applied to this compound. nih.gov These methods typically involve reversed-phase chromatography. The selection of the stationary phase and mobile phase composition is critical for achieving separation from other PFAS and matrix components. nih.gov Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source, is performed in selected reaction monitoring (MRM) mode to ensure high selectivity and accurate quantification. acs.org

Table 1: Typical LC-MS/MS Parameters for PFAS Analysis in Environmental Water

| Parameter | Typical Setting |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) with weak anion exchange (WAX) cartridges |

| LC Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with ammonium (B1175870) acetate (B1210297) or acetic acid buffer |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 25 µL (up to 500 µL with large-volume injection) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for acidic PFAS |

| MS Analysis | Tandem Quadrupole (MS/MS) |

| Detection Mode | Selected Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Perfluorinated Alkenes

For volatile compounds such as this compound, gas chromatography-mass spectrometry (GC-MS/MS) is a highly suitable analytical technique. chromatographyonline.com Unlike many ionic PFAS, volatile perfluorinated alkenes can be analyzed by GC-MS without the need for chemical derivatization. nih.gov This approach is particularly valuable for analyzing air samples or for identifying volatile impurities or degradation products in commercial mixtures. nih.gov

Recent studies have demonstrated that methods for various volatile PFAS are amenable to GC-MS/MS analysis. nih.gov Sample introduction can be performed via direct liquid injection or, for trace analysis and complex matrices, through headspace solid-phase microextraction (HS-SPME), which concentrates volatile analytes from a sample before introduction into the GC system. shimadzu.com The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and lowers detection limits compared to single quadrupole GC-MS. nih.gov Both electron impact (EI) and chemical ionization (CI) modes can be utilized, with CI sometimes offering improved sensitivity and specificity for certain fluorinated compounds. nih.gov

Table 2: General GC-MS/MS Parameters for Volatile PFAS Analysis

| Parameter | Typical Setting |

|---|---|

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME); Liquid Injection |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-624MS, DB-FFAP) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) nih.gov |

| Injector Temperature | 200 - 250 °C |

| Oven Program | Temperature gradient (e.g., start at 35-40°C, ramp to 250°C) |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) nih.gov |

| MS Analyzer | Triple Quadrupole (QQQ) nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (MRM) |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) in Trace Analysis

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS, offering faster analysis times, improved peak resolution, and enhanced sensitivity for trace-level detection. nih.govsigmaaldrich.com These characteristics make it exceptionally well-suited for the challenging analysis of PFAS, including this compound, in various samples like human serum and drinking water. nih.govsigmaaldrich.com

The use of sub-2 µm particle size columns in UHPLC systems allows for more efficient separations at higher flow rates without sacrificing resolution. nih.gov A typical UHPLC-MS/MS method for PFAS can separate numerous compounds in under 15 minutes. lcms.cz Method validation for various PFAS has demonstrated excellent performance, with limits of detection (LOD) often in the low nanogram-per-liter (ng/L) or even picogram-per-liter (pg/L) range. nih.govacs.org To mitigate background contamination from the instrument itself, an isolator or delay column is often installed before the analytical column. sigmaaldrich.com

Table 3: Performance Data from a Validated UHPLC-MS/MS Method for PFAS in Human Serum. nih.gov

| Parameter | Finding |

|---|---|

| Analytes | Multiple short- and long-chain PFAS |

| Sample Volume | 50 µL |

| Mean Spiked Recoveries | 70% to 127% |

| Relative Standard Deviation (RSD) | 2% to 14% |

| Limit of Detection (LOD) | 0.05–0.4 ng/mL |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of chemical compounds. For this compound, NMR provides detailed information on the molecular skeleton and the specific location of the hydrogen atom, while FTIR and Raman spectroscopy identify characteristic functional groups and bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, providing unambiguous information about the connectivity and spatial arrangement of atoms. jeolusa.comnih.gov For a compound like this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be required for complete characterization.

In the ¹H NMR spectrum, the single proton on the double bond (vinyl proton) would appear as a complex multiplet due to coupling with the fluorine atom on the same carbon (geminal coupling, ²JHF) and the fluorine atoms on the adjacent carbon (vicinal coupling, ³JHF). The chemical shift would be in the region typical for protons attached to a highly electronegative environment. ¹⁹F NMR is particularly informative, as it would show distinct signals for each unique fluorine environment along the perfluorinated chain and at the double bond, with complex splitting patterns arising from F-F couplings. jeolusa.com

Table 4: Predicted NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Splitting Pattern |

|---|---|---|

| ¹H | 5.0 - 7.0 | Doublet of doublets (or more complex multiplet) |

| ¹⁹F (C=CF) | -90 to -130 | Multiplet (coupled to ¹H and other ¹⁹F) |

| ¹⁹F (-CF₂-) | -110 to -130 | Multiplets |

| ¹⁹F (-CF₃) | ~ -80 | Triplet |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy in this compound Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net These two techniques are complementary; a vibrational mode that is strong in Raman may be weak or absent in FTIR, and vice versa. spectroscopyonline.com This complementarity is crucial for a complete characterization of this compound.

The FTIR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the C-F bonds, which are highly polar. These typically appear in the 1300-1000 cm⁻¹ region. The C=C double bond stretch might be weaker but observable around 1700-1750 cm⁻¹. In contrast, the Raman spectrum would likely show a strong signal for the non-polar C=C stretching vibration. The C-H stretching vibration would be visible in both spectra, typically around 3000-3100 cm⁻¹. Combining these techniques provides a more complete picture of the functional groups present in the molecule. covalentmetrology.comedinst.com

Table 5: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| C-H Stretch | 3000 - 3100 | FTIR & Raman |

| C=C Stretch | 1700 - 1750 | Raman (strong), FTIR (weak/medium) |

| C-F Stretch | 1000 - 1300 | FTIR (strong) |

| C-H Bend | 1300 - 1400 | FTIR & Raman |

Method Validation and Quality Assurance in Perfluorooctene Analysis

The reliable quantification of this compound and related perfluorinated alkenes hinges on rigorous method validation and a robust quality assurance/quality control (QA/QC) framework. Validation ensures that an analytical procedure is fit for its intended purpose, while QA/QC provides the ongoing evidence that the method remains in control during routine use.

Method validation for perfluorinated compounds (PFCs), including alkenes, encompasses the evaluation of several key performance characteristics as outlined in guidelines like the International Council for Harmonisation (ICH) Q2(R1). europa.eu These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. europa.eu For instance, accuracy can be determined by applying the analytical procedure to an analyte of known purity, while precision is assessed through repeatability (multiple measurements over a short interval) and intermediate precision (variations within a lab, such as different days, analysts, or equipment). europa.eu

In the context of analyzing complex environmental or biological samples, QA/QC is critical. Standard procedures involve the analysis of field blanks, laboratory method blanks, and laboratory control samples alongside study samples. nih.gov Calibration check standards are often analyzed at regular intervals (e.g., every 10 samples) to verify the stability of the instrument's calibration, which is typically considered stable if the deviation is less than ±15% of the nominal concentration. nih.gov The relative percent difference (RPD) between duplicate samples is a key metric for assessing data quality, with median RPDs of 10% or less often being a target for both source water and treated drinking water analyses. researchgate.net

For volatile compounds like this compound, which may be present as thermal degradation products of larger per- and polyfluoroalkyl substances (PFAS), specific analytical techniques such as thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are employed. researchgate.netosti.gov Validation for such methods involves determining instrumental limits of detection (LODs), which can be in the low picogram range for some perfluorinated compounds. researchgate.net Furthermore, the development of quantitative infrared spectral databases represents a novel approach to identifying and quantifying volatile fluorocarbon gases, including perfluorinated alkenes. researchgate.net The validation of these spectral libraries involves creating composite spectra from multiple measurements at different partial pressures to ensure high fidelity for both strong and weak infrared signals. researchgate.net

The use of isotope dilution is a cornerstone of modern PFAS analysis, correcting for losses during sample preparation and analysis. rsc.org Pre-sampling isotope dilution, where stable isotope internal standards are added to sample bottles before collection, can correct for adsorption losses and simplify quantification, demonstrating ruggedness across various environmental matrices. rsc.org

Table 1: Key Method Validation and Quality Assurance Parameters for Perfluorinated Alkene Analysis

| Parameter | Description | Typical Acceptance Criteria/Findings | Source(s) |

| Accuracy | The closeness of test results to the true value. | Mean recoveries of 94.9–115% in fortified water samples. rsc.org | europa.eursc.org |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Median Relative Percent Difference (RPD) between duplicates of ≤10%. researchgate.net | europa.eunih.govresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Low pg range for TD-GC-MS instrument. researchgate.net | europa.euresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | For total absorbable organic fluorine, aims for 4 ppt (B1677978) with 20 L of filtered water. norden.org | europa.eunorden.org |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Determined by regression analysis of calibration data. europa.eu | europa.eu |

| QA/QC Samples | Blanks, duplicates, and control samples used to monitor method performance. | Field and lab blanks should be free of contamination; calibration checks within ±15% of nominal value. nih.govlimno.com | nih.govlimno.com |

Environmental Occurrence and Transport Dynamics of 1h Perfluorooct 1 Ene

Global and Regional Distribution Patterns of Perfluorinated Alkenes

Perfluorinated compounds have been detected globally, even in remote regions far from industrial sources, indicating long-range transport capabilities. researchgate.netepa.gov The global distribution of these compounds is largely attributed to the atmospheric transport of volatile precursor compounds, which can then degrade to form more persistent perfluorinated acids. epa.govmst.dk

A study of soils from remote sites globally found that all samples contained PFAS, with homologue ratios consistent with atmospheric transport. nih.gov This suggests that even less volatile PFAS can be distributed globally. nih.gov

Occurrence in Aquatic Ecosystems (Surface Water, Groundwater, Wastewater)

Perfluorinated compounds are frequently detected in various aquatic environments, including surface water, groundwater, and wastewater. researchgate.netnih.gov Industrial and municipal wastewater treatment plants are considered significant sources of PFAS into aquatic systems. concawe.eu

Surface Water: Perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) are commonly the most detected PFCs in surface waters. nih.gov For example, in Baiyangdian Lake in North China, PFOA was a major PFC species found in the water. nih.gov The contamination of surface water is often linked to inflow from rivers that receive industrial and municipal discharges. nih.gov

Groundwater: PFAS have been detected in groundwater, sometimes due to the contamination of surface water. eureau.orgepa.gov The mobility of PFAS in soil can lead to the contamination of underlying groundwater. epa.gov Shorter-chain PFAS are generally more mobile and can infiltrate deeper into the soil and groundwater, while longer-chain PFAS tend to be retained in shallower soil layers. nih.gov In a study of ambient groundwater in Minnesota, one or more types of PFCs were detected in almost 70% of the wells sampled. pca.state.mn.us The anionic forms of PFOA and PFOS are water-soluble and can migrate readily from soil to groundwater, where they can be transported long distances. epa.gov

Wastewater: Wastewater treatment plants (WWTPs) are a significant pathway for the introduction of PFAS into the environment. umweltbundesamt.de Studies have shown that some PFAS concentrations can be higher in the effluent than the influent of WWTPs, suggesting that precursor compounds are transformed into more stable PFAS during the treatment process. eureau.orgnih.gov For instance, an increase in the mass flow of perfluorononanoate (PFNA) has been observed during aerobic and anaerobic treatment stages, indicating the degradation of precursor compounds. nih.gov Fluorotelomer alcohols (FTOHs) are a dominant class of PFAS precursors found in the air above the influent of WWTPs. umweltbundesamt.de

A study of a municipal wastewater treatment plant revealed the following regarding the behavior of various fluorochemicals:

Presence in Terrestrial Compartments (Soil, Sediment)

PFAS are commonly found in terrestrial environments, including soil and sediment. researchgate.netnih.gov The primary sources of these compounds to terrestrial systems include atmospheric deposition, the application of contaminated biosolids from wastewater treatment, and releases from industrial sites and firefighting training areas where aqueous film-forming foams (AFFF) are used. researchgate.netnih.gov

The sorption of PFAS to soil and sediment is influenced by the compound's structure, such as the length of its perfluorinated chain and the type of functional group. pca.state.mn.us Longer-chain PFAS and those with sulfonate functional groups tend to sorb more strongly to sediments compared to their shorter-chain and carboxylate counterparts. pca.state.mn.us This stronger sorption can lead to the retention of these compounds in the upper layers of soil and sediment. nih.gov

In agricultural lands where contaminated WWTP biosolids have been applied, significant PFAS contamination has been observed not only in the soils but also in plants and nearby groundwater. researchgate.net

Atmospheric Transport and Deposition Mechanisms

The atmosphere is a crucial medium for the long-range transport of perfluorinated compounds, explaining their presence in remote ecosystems. nih.govmst.dktrccompanies.com Volatile precursor compounds, such as fluorotelomer alcohols (FTOHs) and perfluorooctane sulfonamide ethanols (FOSEs), are emitted into the atmosphere from various sources. mst.dknih.gov These precursors can have atmospheric lifetimes of around 20 days, allowing for global transport. nih.gov

During atmospheric transport, these volatile precursors undergo transformation through reactions with hydroxyl radicals (OH), leading to the formation of more stable and less volatile perfluoroalkyl carboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs). trccompanies.comresearchgate.netrsc.org These transformation products are then removed from the atmosphere through wet deposition (precipitation) and dry deposition. epa.govtrccompanies.com

The atmospheric lifetimes of perfluorinated alkenes are estimated to be relatively short, on the order of days, due to their high reactivity with OH radicals. researchgate.netnist.govnist.gov This suggests that their degradation is likely to occur near their emission sources. rsc.org For example, the estimated atmospheric lifetimes for several perfluorinated alkenes are:

Inter-compartmental Exchange and Mobilization of 1H-Perfluorooct-1-ene

The movement of this compound between different environmental compartments (air, water, soil, and biota) is governed by its physicochemical properties and environmental conditions. While specific data for this compound is scarce, the general behavior of perfluorinated alkenes and other PFAS provides insight into these processes.

Mobilization from soil to water is a key transport pathway. The efficiency of this mobilization depends on factors such as the type and concentration of the PFAS, as well as soil characteristics like organic matter content. nih.gov Short-chain PFAS are generally more mobile in soil and can more readily leach into groundwater. nih.gov

The surfactant-like properties of many PFAS, with both a hydrophobic and a hydrophilic end, cause them to partition at interfaces, such as between air and water or between water and sediment. clu-in.orgitrcweb.org This partitioning behavior is influenced by the length of the alkyl chain and the charge of the functional group. clu-in.org

Environmental Transformation and Degradation Pathways of 1h Perfluorooct 1 Ene

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that can transform 1H-Perfluorooct-1-ene in the environment. These mechanisms include the action of light, water, heat, and chemical oxidants or reductants.

Photochemical Degradation under Environmental Conditions

Photochemical degradation, initiated by the absorption of solar radiation, is a potential transformation pathway for many organic compounds. For per- and polyfluoroalkyl substances (PFAS), direct photolysis typically requires high-energy, short-wavelength ultraviolet (UV) light (e.g., <220 nm), which is not abundant in the lower atmosphere. mdpi.com However, the presence of the C=C double bond in this compound may increase its susceptibility to photodegradation compared to saturated compounds.

Indirect photochemical processes, involving reactive species like hydroxyl radicals (•OH), are more likely to contribute to its degradation in the environment. nih.govresearchgate.net These photon-based processes can lead to the defluorination and mineralization of PFAS, although reaction times can be long. nih.govresearchgate.net The efficiency of these degradation pathways is influenced by the wavelength of light and the specific reactive radicals generated in the system. researchgate.net While direct studies on this compound are limited, the principles of alkene photochemistry suggest the double bond could be a primary site of attack by photochemically generated radicals.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbon-fluorine (C-F) bond is exceptionally strong and stable, rendering perfluorinated compounds highly resistant to hydrolysis. researchgate.net For instance, studies on perfluorooctanoic acid (PFOA) have estimated its hydrolytic half-life to be greater than 92 years under environmentally relevant conditions, demonstrating extreme stability. toxicdocs.org

Thermal Degradation Profiles and Products

Thermal degradation is a significant abiotic pathway, particularly relevant to industrial processes and remediation technologies like incineration. digitellinc.com Unsaturated perfluorocarbons are notably less thermally stable than their saturated analogs. Research on perfluorooct-1-ene (B1351128) (C8F16), a close structural analog, shows that degradation begins at temperatures as low as 200°C, with near-complete destruction achieved at approximately 300°C. acs.org In contrast, saturated perfluoroalkanes require much higher temperatures (≥600°C) for similar levels of degradation. acs.org

The thermal decomposition of perfluoroalkenes is believed to be initiated by the cleavage of weaker C-C bonds, which triggers radical-chain reactions leading to the release of fluorine. acs.org Pyrolysis of PFAS compounds can yield a variety of products through mechanisms like random chain scission, scission of functional groups, and HF elimination. bohrium.com For perfluoroalkenes, thermal degradation pathways primarily involve chain scission and cyclization, resulting in the formation of various smaller linear and cyclic perfluorinated byproducts, especially at temperatures below 500°C. acs.org

Table 1: Thermal Degradation Comparison of Unsaturated vs. Saturated Perfluorocarbons

| Compound Type | Example Compound | Initial Degradation Temperature | Near-Complete Degradation Temperature | Primary Mechanisms |

|---|---|---|---|---|

| Unsaturated (Perfluoroalkene) | Perfluorooct-1-ene | ~200°C | ~300°C | C-C Bond Cleavage, Radical-Chain Reactions, Cyclization |

| Saturated (Perfluoroalkane) | Perfluorooctane (B1214571) | >600°C | >600°C | High-Energy Bond Scission |

Data based on findings for perfluorooct-1-ene as a close analog. acs.org

Reductive and Oxidative Processes

Chemical reduction and oxidation can be effective in degrading PFAS. The double bond in this compound makes it a potential target for both types of reactions.

Reductive Processes: Reductive defluorination involves the addition of electrons to the molecule, leading to the cleavage of C-F bonds. This can be achieved using potent reducing agents like hydrated electrons (e.aq⁻), which can be generated through methods such as UV/sulfite systems. acs.org While many PFAS are resistant, studies have shown that hydrated electrons can effectively degrade and defluorinate compounds like PFOA. acs.orgnih.gov The reactivity is highly dependent on the molecular structure. acs.org For unsaturated compounds, the double bond can act as an electron acceptor, potentially facilitating reductive processes.

Oxidative Processes: Advanced Oxidation Processes (AOPs) generate highly reactive species like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO₄⁻•) that can oxidize persistent organic pollutants. nih.govacs.org While the perfluoroalkyl chain is generally resistant to oxidation, the electron-rich C=C double bond in this compound is a prime target for electrophilic attack by these radicals. This could lead to the cleavage of the double bond and the subsequent breakdown of the molecule into smaller, potentially more biodegradable, perfluorinated carboxylic acids (PFCAs). acs.org

Biotic Transformation Pathways

Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms. This is a key pathway for the environmental remediation of many pollutants.

Microbial Degradation in Aerobic and Anaerobic Environments

The microbial degradation of highly fluorinated compounds is challenging due to the strength and stability of the C-F bond. mdpi.com However, recent research has demonstrated that certain structural features can significantly enhance biodegradability.

Anaerobic Degradation: The presence of a carbon-carbon double bond, particularly in an α,β-position relative to a carboxyl group in fluorinated carboxylic acids (FCAs), has been identified as crucial for biotransformation under anaerobic conditions. acs.orgnih.gov Microbial consortia have been shown to mediate reductive defluorination and/or hydrogenation at the site of unsaturation. nih.gov While this compound is not a carboxylic acid, its double bond represents a potential site for initial microbial attack, which is often the first step in biodegradation pathways. mdpi.com Anaerobic processes are often slower than aerobic ones but can be effective for highly halogenated compounds. researchgate.net

Aerobic Degradation: Under aerobic conditions, degradation is typically initiated by oxygenase enzymes. nih.gov While bacterial degradation of polyfluorinated olefins is considered relatively rare, some oxygenases have been shown to defluorinate fluorinated alkanes and alkenes. nih.govresearchgate.net Studies on specific unsaturated FCAs have shown that structures with trifluoromethyl branches can undergo significant microbial defluorination under aerobic conditions. nih.gov This suggests that if initial transformation of this compound occurs, the resulting products might be further degraded by aerobic microorganisms. A combined anaerobic-aerobic sequential process could be a viable pathway for more complete degradation. nih.gov

Table 2: Factors Influencing Microbial Degradation of Unsaturated Fluorinated Compounds

| Condition | Key Structural Feature | Primary Transformation Pathway | Influencing Factors |

|---|---|---|---|

| Anaerobic | C=C Double Bond (α,β-unsaturation) | Reductive Defluorination, Hydrogenation | Degree of fluorine substitution on the double bond |

| Aerobic | -CF3 branches, other functional groups | Oxidation (Oxygenase-mediated) | Presence of specific microbial enzymes |

Data based on studies of unsaturated fluorinated carboxylic acids. nih.gov

Enzyme-Mediated Transformations of Perfluorinated Alkenes

The biotransformation of per- and polyfluoroalkyl substances is a key process governing their environmental fate. While the carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage, certain microbial enzymes have been shown to catalyze the degradation of various PFAS. For perfluorinated alkenes like this compound, enzymatic action is believed to be a primary route of initial transformation.

Research into the enzymatic degradation of PFAS is an expanding field, with several classes of enzymes implicated in their transformation. nih.govresearchgate.net These include:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to catalyze the oxidation of a wide range of xenobiotics. In the context of fluorotelomer compounds, CYPs are key to initiating transformation. nih.gov For a perfluorinated alkene, a CYP-mediated reaction could potentially hydroxylate the double bond, forming an unstable intermediate that can undergo further reactions. Studies on the fungus Cunninghamella elegans have demonstrated that CYP activity is essential for the biotransformation of 6:2 fluorotelomer alcohol (6:2 FTOH), a related compound. nih.gov

Dehalogenases: These enzymes specialize in cleaving carbon-halogen bonds. Fluoroacetate dehalogenase is a well-studied example that mediates a direct SN2-type defluorination. nih.gov However, this mechanism is generally limited to monofluorinated compounds, and its efficacy against highly fluorinated structures like perfluoroalkenes is considered limited due to steric hindrance and the strength of the multiple C-F bonds. nih.gov

Laccases and Peroxidases: These extracellular enzymes, often secreted by fungi, generate highly reactive radicals that can non-specifically oxidize persistent organic pollutants. nih.gov Laccase-mediator systems have shown potential in degrading perfluorooctanoic acid (PFOA), suggesting they could also play a role in the initial oxidation of perfluorinated alkenes. researchgate.netnih.gov

The initial enzymatic attack on this compound likely targets the less-fluorinated part of the molecule or the carbon-carbon double bond, as these are more chemically reactive sites compared to the perfluorinated alkyl chain. This initial oxidation is a critical step that bypasses the need for direct C-F bond cleavage, leading to the formation of more biodegradable intermediates.

Table 1: Enzymes Implicated in PFAS Biotransformation

| Enzyme Class | Potential Role in Perfluoroalkene Transformation | Supporting Evidence (from related PFAS) |

|---|---|---|

| Cytochrome P450 Monooxygenases | Oxidation of the C=C double bond or the adjacent CH bond. | Inhibition of 6:2 FTOH transformation by CYP inhibitors in fungi. nih.gov |

| Laccases/Peroxidases | Non-specific oxidation via radical intermediates. | Degradation of PFOA using laccase-mediator systems. researchgate.netnih.gov |

| Dehalogenases | Potential for direct C-F bond cleavage, though likely limited. | Well-established for monofluorinated compounds like fluoroacetate. nih.gov |

Formation of Stable Transformation Products from this compound Precursors

The environmental transformation of precursor compounds like this compound is significant because it often leads to the formation of highly stable terminal products, primarily perfluoroalkyl carboxylic acids (PFCAs). researchgate.net While direct degradation studies on this compound are limited, the transformation pathways can be inferred from extensive research on structurally similar fluorotelomer compounds, such as fluorotelomer alcohols (FTOHs) and fluorotelomer acrylates. nih.govnih.gov

The biotransformation pathway is a multi-step process. Following an initial enzymatic oxidation, this compound is expected to follow a degradation cascade similar to that of FTOHs, which are well-documented precursors to PFCAs. nih.govmdpi.com The proposed pathway involves several key intermediates:

Initial Oxidation: The alkene is likely oxidized to a fluorotelomer alcohol.

Formation of Aldehydes and Carboxylic Acids: The resulting alcohol is further oxidized to a fluorotelomer aldehyde (FTAL) and then to a fluorotelomer carboxylic acid (FTCA). nih.govscispace.com

Unsaturated Intermediates: Unsaturated aldehydes (FTUAL) and unsaturated carboxylic acids (FTUCA) are also commonly observed intermediates in both aerobic and anaerobic pathways. nih.gov

Chain Shortening and Defluorination: Through a series of reactions that may involve β-oxidation, one or more -CF2- groups are removed from the molecule. researchgate.net This process ultimately leads to the formation of terminal, stable PFCAs with shorter carbon chains.

For this compound (an 8:1 FTO), the degradation would be expected to produce a range of stable PFCAs. Major terminal products observed from the degradation of related 8-carbon fluorotelomers include perfluorooctanoic acid (PFOA), perfluoroheptanoic acid (PFHpA), and perfluorohexanoic acid (PFHxA). mdpi.comresearchgate.net Additionally, the 7:3 fluorotelomer carboxylic acid (7:3 FTCA) is often identified as a significant and relatively stable intermediate metabolite. researchgate.net

Table 2: Expected Transformation Products from this compound

| Product Class | Specific Examples | Stability | Reference (from Precursor Studies) |

|---|---|---|---|

| Intermediate Polyfluorinated Acids | 8:2 FTCA, 8:2 FTUCA, 7:3 FTCA | Metabolically active, transient | nih.gov |

| Terminal Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluorooctanoic acid (PFOA) | Highly stable | nih.govresearchgate.net |

| Terminal Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluoroheptanoic acid (PFHpA) | Highly stable | mdpi.com |

| Terminal Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluorohexanoic acid (PFHxA) | Highly stable | mdpi.comresearchgate.net |

Influence of Environmental Factors on Degradation Kinetics

The rate and extent of this compound degradation in the environment are not constant but are influenced by a variety of physicochemical and biological factors. These factors can affect microbial activity, enzyme function, and the bioavailability of the compound.

Oxygen Availability: The presence or absence of oxygen is a critical determinant of PFAS biotransformation pathways and rates. A meta-analysis of microbial PFAS studies indicated that transformation is more likely to occur under aerobic conditions. nih.gov Studies on FTOHs have consistently shown that aerobic conditions promote faster degradation compared to anaerobic conditions. rsc.org For example, the half-life of FTOHs can be on the order of days in aerobic environments, whereas it can extend to over a year under anaerobic conditions. rsc.org This suggests that the initial enzymatic oxidation of perfluoroalkenes is more efficient in the presence of oxygen.

Nutrients and Co-substrates: Microbial activity is often limited by the availability of essential nutrients (e.g., nitrogen, phosphorus) and a primary carbon source. The degradation of recalcitrant compounds like PFAS can be enhanced through co-metabolism, where the microbes degrading the primary substrate produce enzymes that fortuitously transform the PFAS. The presence of organic carbon has been shown to increase microbial degradation rates of PFAS precursors. nih.gov

Isotopic Fractionation Studies in Degradation Pathways

Compound-Specific Isotope Analysis (CSIA) is an increasingly valuable tool for tracking the environmental fate of contaminants and elucidating their degradation pathways. tersusenv.comresearchgate.net This technique measures the subtle changes in the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, ³⁷Cl/³⁵Cl) within a contaminant molecule as it undergoes transformation. tersusenv.comusgs.gov Because bonds containing lighter isotopes (e.g., ¹²C) are typically broken more readily than those with heavier isotopes (e.g., ¹³C), the remaining pool of the contaminant becomes progressively enriched in the heavier isotope. tersusenv.com

The application of CSIA to PFAS is an emerging field of research. serdp-estcp.mil The development of analytical methods using advanced high-resolution mass spectrometry aims to precisely measure the isotopic composition of elements like carbon, nitrogen, oxygen, and sulfur in individual PFAS molecules. serdp-estcp.miltitech.ac.jp

For a compound like this compound, CSIA holds significant promise for:

Demonstrating In-Situ Degradation: An enrichment of ¹³C in the remaining this compound at a contaminated site would provide direct evidence that the compound is being degraded, rather than just diluted or sorbed.

Distinguishing Transformation Pathways: Different degradation mechanisms (e.g., oxidation at the double bond vs. cleavage of a C-H bond) are expected to result in different degrees of isotope fractionation. By establishing reaction-specific isotope enrichment factors in laboratory studies, it may be possible to identify the dominant degradation pathway in the field by analyzing the dual-isotope trends (e.g., plotting the change in δ¹³C versus the change in δ²H). nih.govnih.gov

Source Apportionment: Different manufacturing processes may impart unique initial isotopic signatures to PFAS products, potentially allowing CSIA to distinguish between different sources of contamination in the environment.

While specific isotope fractionation data for the degradation of this compound are not yet available, ongoing research into CSIA for PFAS will likely soon provide the enrichment factors needed to apply this powerful technique to perfluorinated alkenes and their transformation products. serdp-estcp.miltitech.ac.jp

Ecological Bioaccumulation and Trophic Dynamics of Perfluorinated Alkenes

Uptake Mechanisms in Environmental Biota (excluding human data)

Direct studies detailing the specific uptake mechanisms of 1H-Perfluorooct-1-ene in environmental biota have not been identified in the current body of scientific literature. For PFAS in general, uptake in aquatic organisms is understood to occur through various routes.

In aquatic plants, the uptake of some PFAS has been shown to involve active transport mechanisms facilitated by water transporters and anion channels in the roots. nih.gov Once absorbed, these compounds can be distributed within the plant's tissues, with some accumulating in the cell walls and water-soluble fractions. nih.gov

For aquatic animals, the primary routes of uptake are typically through passive diffusion across respiratory surfaces like gills and ingestion of contaminated food and water. nih.govcswab.org The unique chemical properties of PFAS, including both hydrophobic and hydrophilic characteristics, influence their interaction with biological membranes and proteins, which is a key factor in their uptake and internal distribution. nih.govcswab.orgnih.gov Unlike conventional persistent organic pollutants, which primarily partition into lipids, many PFAS are known to bind to proteins such as serum albumin and fatty acid binding proteins. nih.govnih.gov This protein binding is a critical aspect of their pharmacokinetics in organisms. nih.govcswab.orgnih.gov

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

There is a lack of specific data on the bioaccumulation potential, such as bioconcentration factors (BCFs) or bioaccumulation factors (BAFs), for this compound in either aquatic or terrestrial organisms.

For PFAS in general, bioaccumulation potential is highly dependent on the specific chemical structure, particularly the length of the perfluorinated carbon chain and the nature of the functional group. researchgate.netnih.gov Long-chain PFAAs, for instance, are generally more bioaccumulative than their short-chain counterparts. researchgate.net The dual hydrophobic and hydrophilic nature of these molecules allows them to interact with both fatty tissues and protein-rich tissues like the liver and blood. nih.govscholaris.ca

In aquatic ecosystems, many PFAS have demonstrated the potential to bioaccumulate in a wide range of organisms, from microorganisms and invertebrates to fish and marine mammals. nih.govresearchgate.net In terrestrial environments, PFAS can be taken up by plants from contaminated soil and water, and subsequently transferred to herbivores. chemtrust.org Earthworms and other soil-dwelling organisms can also accumulate PFAS from the soil, making them a potential source of exposure for higher trophic level organisms.

Trophic Transfer and Magnification in Food Webs (excluding human food consumption)

Specific research on the trophic transfer and magnification of this compound in environmental food webs is currently unavailable. The behavior of a chemical within a food web is a complex process influenced by its bioavailability, metabolism, and the specific feeding relationships within the ecosystem.

For other PFAS, trophic transfer from lower to higher trophic levels is a well-documented phenomenon. nih.govnih.gov The process of biomagnification, where the concentration of a substance increases with each step up the food chain, has been observed for several long-chain PFAAs, most notably PFOS. fosan.orgnih.govnih.gov However, the trophic dynamics can vary significantly between different PFAS compounds and different food webs. nih.govfosan.org Some PFAS may biodilute, meaning their concentrations decrease at higher trophic levels. fosan.org The transformation of precursor compounds within organisms can also contribute to the concentrations of more stable PFAAs observed in top predators. rsc.org

Assessment of Trophic Magnification Factors (TMFs)

There are no published Trophic Magnification Factors (TMFs) for this compound. TMFs are a key metric for quantifying the biomagnification potential of a chemical in a specific food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Studies on other PFAS have reported a wide range of TMFs. For example, PFOS has been frequently shown to biomagnify in aquatic food webs, with TMFs ranging from approximately 1 to as high as 20. fosan.orgnih.gov Long-chain perfluorocarboxylic acids (PFCAs) have also demonstrated the potential to biomagnify, with TMFs often exceeding 1. nih.govnih.gov In contrast, some shorter-chain PFAS and other structures may have TMFs less than 1, indicating no biomagnification. fosan.org The variability in TMFs is influenced by factors such as the length of the food web, the specific organisms included in the study, and the geographical location. nih.gov

Table 1: Trophic Magnification Factors (TMFs) for Selected Per- and Polyfluoroalkyl Substances (PFAS) in Various Food Webs (Note: Data for this compound is not available. This table is for illustrative purposes with other PFAS.)

| PFAS Compound | Food Web Type | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|---|

| PFOS | Aquatic | ~1.0 - 19.6 | fosan.org |

| PFOA | Aquatic | 0.58 - 13 | fosan.org |

| Long-chain PFCAs (C10–C13) | Aquatic | >1 | fosan.org |

| PFNA | Terrestrial | >1 | nih.gov |

| PFDA | Terrestrial | >1 | nih.gov |

Factors Influencing Trophic Transfer Efficiency

While specific factors influencing the trophic transfer of this compound are unknown due to a lack of data, general principles for organic chemicals can be considered. The efficiency of trophic transfer is influenced by both the chemical's properties and the ecological characteristics of the food web.

Key chemical properties include:

Hydrophobicity: For many persistent organic pollutants, higher hydrophobicity (often indicated by the octanol-water partition coefficient, Kow) is associated with greater bioaccumulation. However, for PFAS, protein binding is also a critical factor. karenkiddlab.com

Metabolic Stability: Compounds that are resistant to metabolic degradation in organisms are more likely to persist and be transferred up the food chain. karenkiddlab.com The carbon-fluorine bond is extremely strong, making perfluorinated compounds highly resistant to degradation. chemtrust.orgnih.gov

Molecular Structure: The length of the perfluorinated chain and the type of functional group can significantly affect a compound's bioaccumulation and biomagnification potential. nih.gov

Ecological factors include:

Food Web Structure: The length of the food chain and the specific predator-prey relationships determine the potential for biomagnification. nih.gov

Organism Physiology: Factors such as an organism's metabolism, feeding rate, and elimination efficiency can influence the degree to which it accumulates a contaminant. karenkiddlab.com

Ecological Fate Modeling of this compound and its Metabolites

Specific ecological fate models for this compound and its potential metabolites are not described in the available literature. Environmental fate models are computational tools used to predict how a chemical will move and be transformed in the environment. researchgate.net These models use a chemical's physical and chemical properties, along with information about the environment, to estimate its distribution in air, water, soil, and biota. nih.govnih.gov

For PFAS in general, fate models have been developed to understand their long-range transport and persistence. nih.govnih.gov For example, models have been used to investigate the global fate of PFOA, suggesting that ocean currents are a significant pathway for its distribution to remote regions like the Arctic. nih.gov Other models have focused on the transformation of precursor compounds, like fluorotelomer alcohols, into terminal PFAAs in the environment. dioxin20xx.org

Quantitative structure-activity relationship (QSAR) models are another type of predictive tool that can estimate the properties and environmental behavior of chemicals based on their molecular structure. mdpi.comnih.govresearchgate.net Such models could potentially be used to estimate the bioaccumulation potential and other fate properties of this compound, but specific predictions were not found in the reviewed literature.

Environmental Remediation and Sequestration Technologies for Perfluorinated Alkenes

Adsorption-Based Removal Strategies

Adsorption is a widely used technology for the removal of per- and polyfluoroalkyl substances (PFAS) from water. It involves the mass transfer of a substance from the liquid phase to the surface of a solid adsorbent. The effectiveness of this process is influenced by the properties of both the adsorbent and the specific PFAS compound.

Activated carbon, particularly granular activated carbon (GAC), is a common adsorbent for PFAS removal due to its high surface area and porous structure. The primary mechanism for PFAS adsorption onto activated carbon is hydrophobic interaction between the nonpolar perfluorinated tail of the molecule and the carbon surface. Electrostatic interactions can also play a role, depending on the surface charge of the activated carbon and the charge of the PFAS molecule. researchgate.netnih.gov

Research has shown that the adsorption capacity of activated carbon for PFAS is influenced by several factors:

Chain Length: Longer-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), tend to adsorb more strongly to activated carbon than shorter-chain compounds. researchgate.net

Functional Group: The type of functional group on the PFAS molecule can affect its adsorption.

Activated Carbon Properties: The origin of the activated carbon (e.g., coal, coconut shell), its pore size distribution, and surface chemistry all impact its effectiveness. For instance, coal-based GACs with higher mesopore and macropore volumes have shown greater adsorption capacity for PFAS compared to coconut-shell-based GAC. researchgate.net A positively charged activated carbon surface has also been shown to have higher adsorption capacities for anionic PFAS. nih.gov

While specific studies on 1H-Perfluorooct-1-ene are limited, the general principles of PFAS adsorption suggest that activated carbon would be a viable treatment option. The hydrophobic perfluorinated chain of this compound would be expected to have a strong affinity for the activated carbon surface.

Table 1: Freundlich Adsorption Coefficients (KF) for Various PFAS on Different Activated Carbons

| PFAS Compound | Activated Carbon Type | KF ((mg/g)(L/mg)1/n) | Source |

|---|---|---|---|

| PFOA | Positively-charged, microporous | 15.8 | nih.gov |

| PFOS | Positively-charged, microporous | 25.1 | nih.gov |

| PFOA | Positively-charged, mesoporous | 12.6 | nih.gov |

| PFOS | Positively-charged, mesoporous | 31.6 | nih.gov |

| PFOA | Neutral surface | 7.9 | nih.gov |

| PFOS | Neutral surface | 12.6 | nih.gov |

Ion exchange (IX) is another effective technology for removing PFAS from water. Anion exchange resins, which have positively charged functional groups, are used to attract and remove anionic PFAS compounds. The removal mechanism involves both ion exchange, where the PFAS anion replaces a counter-ion on the resin, and adsorption via hydrophobic interactions between the perfluorinated tail and the resin's polymer matrix. researchgate.nettaylorfrancis.com

Key findings from research on ion exchange for PFAS removal include:

Higher Efficiency for certain PFAS: Ion exchange resins have demonstrated superior removal efficiency compared to activated carbon, particularly for short-chain PFAS. researchgate.net

Resin Type Matters: Polystyrene-based resins tend to exhibit higher removal efficiency for PFAS than polyacrylic-based resins due to their greater hydrophobicity. researchgate.net

Regeneration: A significant challenge with ion exchange is the management of the concentrated PFAS waste generated during the resin regeneration process. researchgate.net However, recent studies have shown successful regeneration using a mixture of NaCl and methanol. nih.gov

For this compound, while it is not an anionic species in its pure form, its potential transformation products or the presence of related anionic perfluorinated compounds in contaminated water could be targeted by ion exchange resins. The hydrophobic interactions would still play a significant role in its removal.

Table 2: Comparison of PFAS Removal by Different Ion Exchange Resins

| Resin Type | PFAS Compound | Removal Efficiency (%) | Contact Time | Source |

|---|---|---|---|---|

| Polystyrene-divinylbenzene (PS-DVB) | 35 different PFAS | >90 | 24 hours | researchgate.net |

| Polymethacrylate | <18 of 35 PFAS | >90 | 24 hours | researchgate.net |

| Polyacrylic | <18 of 35 PFAS | >90 | 24 hours | researchgate.net |

| HPA25 M (high porous) | PFOS | 99.9 | Not specified | researchgate.net |

The limitations of conventional adsorbents have driven research into novel sorbent materials with enhanced selectivity, capacity, and kinetics for PFAS removal. These materials often leverage multiple interaction mechanisms, including electrostatic, hydrophobic, and fluorophilic interactions. jimdo.comacs.org

Examples of novel sorbents include:

Amine-Functionalized Sorbents: These materials have positively charged amine groups that can electrostatically attract anionic PFAS. acs.orgwsu.edu

Hydrotalcite-like Compounds: These materials have shown high sorption capacities for PFOA and PFOS, with rapid sorption kinetics. researchgate.net

Bio-based Sorbents: Modified lignin and other biomass-derived materials are being explored as low-cost and sustainable alternatives. wsu.edu

Porous Organic Polymers: Materials like PAF-1-NDMB have demonstrated exceptionally high uptake capacities for PFOA. researchgate.net

These novel sorbents offer the potential for more efficient and targeted removal of a wide range of PFAS, including perfluorinated alkenes like this compound. The tunability of their surface chemistry allows for the design of materials that can specifically target the unique properties of different PFAS compounds. jimdo.comecnu.edu.cn

Advanced Oxidation Processes (AOPs) for Destruction

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). For PFAS, which are resistant to conventional AOPs due to the strength of the C-F bond, more aggressive techniques are required. mdpi.com

Electrochemical oxidation (EO) has emerged as a promising technology for the destruction of PFAS. This process involves the generation of strong oxidizing agents at the surface of an anode, which then break down the PFAS molecules. researchgate.netnih.gov

Key aspects of electrochemical oxidation for PFAS include:

Anode Material: The choice of anode material is critical. "Non-active" anodes like boron-doped diamond (BDD), tin oxide, and lead dioxide are effective for PFAS elimination due to their high oxygen evolution potential. researchgate.netnih.gov

Mechanism: The degradation of PFAS via EO can occur through direct electron transfer at the anode surface or through reactions with electrochemically generated radicals. researchgate.netnih.gov The cathode can also play a role in the defluorination process. mdpi.com

Effectiveness: EO has been shown to achieve high removal and defluorination rates for PFOA and PFOS. mdpi.com A study on the electrochemical reduction of a C6-perfluoroalkyl substance, (E)-perfluoro(4-methylpent-2-enoic acid), which is structurally related to this compound, demonstrated its susceptibility to reductive defluorination. rsc.org

Table 3: PFOA Removal Efficiency using Different Cathode Materials in Electrochemical Oxidation

| Cathode Material | PFOA Removal after 6h (%) | Source |

|---|---|---|

| Platinum (Pt) | 100 | mdpi.com |

| Stainless Steel | 98.1 | mdpi.com |

| Zirconium (Zr) | 97.9 | mdpi.com |

| Boron-Doped Diamond (BDD) | 97.6 | mdpi.com |

Plasma-based technologies utilize the generation of a plasma, an ionized gas containing a mix of electrons, ions, and reactive neutral species, to degrade PFAS in water. The reactive species generated in the plasma can effectively break the C-F bonds. mdpi.comrsc.org

Research into plasma treatment for PFAS has revealed:

Effectiveness for Various PFAS: Non-thermal plasma has been shown to be effective in degrading a range of PFAS, including both long- and short-chain compounds. rsc.orgarxiv.orgnih.gov

Degradation Pathway: The degradation of PFAS in a plasma environment is believed to involve a stepwise reduction of the parent molecule. ugent.be

Influence of Chain Length: Similar to other technologies, long-chain PFAS are generally degraded more efficiently than their short-chain counterparts. nih.govresearchgate.net

Given the unsaturated nature of this compound, it is plausible that the double bond could be a reactive site for attack by the species generated in the plasma, potentially leading to its degradation.

Table 4: Degradation of PFOA and PFOS using Non-Thermal Plasma

| PFAS Compound | Treatment Time (minutes) | Degradation (%) | Source |

|---|---|---|---|

| PFOA | 10 | >50 | mdpi.com |

| PFOA | 30 | 70 | mdpi.com |

| PFOA | 60 | 90 | mdpi.com |

| PFOS | 10 | >85 | mdpi.com |

Supercritical Water Oxidation (SCWO)

Supercritical water oxidation (SCWO) is a destructive technology that has shown high efficacy in the decomposition of PFAS. The process operates at temperatures and pressures above the critical point of water (374 °C and 22.1 MPa), where water exhibits unique properties as a solvent, facilitating the oxidation of organic compounds. epa.govnxfiltration.compfas-summit.com In this state, organic substances and oxygen become highly soluble in water, leading to rapid and efficient oxidation reactions. nxfiltration.com

SCWO has demonstrated the ability to achieve over 99% destruction of total PFAS, including historically persistent compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). epa.govnxfiltration.compfas-summit.com The process breaks down these complex molecules into less harmful substances such as carbon dioxide, water, and fluoride (B91410) salts. culligan.comlivingwhole.com.au This technology is seen as a potential alternative to incineration for the permanent disposal of PFAS-laden wastewaters. epa.govnxfiltration.com

| Technology | Contaminant | Initial Concentration | Final Concentration | Removal Efficiency | Reference |

| SCWO | PFOS | 26.2 mg/L | 240 µg/L | >99% | epa.govnxfiltration.com |

| SCWO | PFOA | 930 µg/L | 0.14 µg/L | >99% | epa.govnxfiltration.com |

| SCWO | PFOS | 30.4 mg/L | 0.310 µg/L | >99% | epa.govnxfiltration.com |

| SCWO | PFOA | 883 µg/L | 0.102 µg/L | >99% | epa.govnxfiltration.com |

Biological Remediation Approaches (Bioremediation)

The bioremediation of PFAS, including perfluorinated alkenes, is a developing field of research. Due to the strength of the carbon-fluorine bond, these compounds are highly resistant to microbial degradation. nih.gov Consequently, bioremediation has not been widely considered a primary treatment for PFAS contamination. rsc.org

However, recent studies have indicated that some microorganisms may be capable of transforming certain types of PFAS precursors. rsc.orgresearchgate.net This biotransformation does not typically lead to complete mineralization but can alter the structure of the compounds, potentially making them more amenable to other treatment methods or changing their mobility in the environment. rsc.org Research has identified specific bacteria, such as Delftia acidovorans, that show potential for dehalogenase activity on certain perfluorinated compounds. bohrium.com The primary role for bioremediation in a PFAS treatment strategy might be to increase the extraction efficiency of certain PFAS by transforming them into more mobile forms. rsc.org

Physical Separation and Containment Strategies

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), are highly effective physical separation methods for removing PFAS from water. epa.govmdpi.comnjit.edunih.gov These processes use semi-permeable membranes to separate contaminants from the water stream.

Reverse osmosis, which employs tighter membranes than nanofiltration, has demonstrated removal efficiencies of over 99% for a broad range of PFAS compounds. epa.govlivingwhole.com.au Nanofiltration has also shown high removal rates, often exceeding 90%, for many PFAS. nxfiltration.comwaterandwastewater.comcrystalquest.com The effectiveness of these technologies is influenced by factors such as the specific type of PFAS, the characteristics of the membrane, and the water matrix. njit.edunih.gov While highly effective, a key consideration for membrane filtration is the management of the concentrated waste stream, or retentate, which contains the removed PFAS. mdpi.com

| Technology | PFAS Compound | Removal Efficiency | Reference |

| Reverse Osmosis | Wide range of PFAS | >90% | epa.gov |

| Nanofiltration | Certain PFAS compounds | >90% | waterandwastewater.com |

| Reverse Osmosis | GenX and other PFEAs | >94% | duke.edu |

| Reverse Osmosis | PFOS and PFOA | >99% | livingwhole.com.au |

Soil stabilization and immobilization are containment strategies aimed at reducing the mobility of PFAS in soil, thereby preventing their migration into groundwater. grtenv.comregenesis.com This approach does not destroy the contaminants but rather binds them within the soil matrix.

Commonly used amendments for in-situ stabilization include activated carbon, which can effectively adsorb PFAS and reduce their leachability by up to 99%. regenesis.com The long-term effectiveness of these stabilization techniques is still an area of active research, and stabilized sites may require ongoing monitoring to ensure the continued containment of the contaminants. grtenv.com While not a permanent solution, immobilization can be a crucial component of a broader site management strategy, particularly for source zone containment. regenesis.com

Integrated Remediation Systems and Hybrid Technologies

Given the challenges associated with treating PFAS contamination, there is a growing trend towards the use of integrated and hybrid remediation systems. pfas-summit.commdpi.com These approaches combine multiple treatment technologies to enhance removal efficiency, manage different waste streams, and improve cost-effectiveness. pfas-summit.commdpi.com

Examples of hybrid systems include the coupling of an adsorption technology, such as granular activated carbon or ion exchange resin, with a destructive technology like SCWO. mdpi.comr3sustainability.com Another approach involves using membrane filtration to concentrate the PFAS into a smaller volume, which is then treated by a destructive method. mdpi.com These integrated systems offer a more comprehensive and adaptable solution for managing the complexities of PFAS remediation. pfas-summit.com

Applications of 1h Perfluorooct 1 Ene in Advanced Materials and Chemical Synthesis

Role as a Monomer in Fluoropolymer and Copolymer Synthesis

1H,1H,2H-Perfluorooct-1-ene serves as a key functional monomer in the production of high-performance fluoropolymers and copolymers. Its terminal double bond is susceptible to radical polymerization, allowing for its incorporation into various polymer architectures. guidechem.comleapchem.com

As a co-monomer, it is used to modify the properties of traditional polymers. A notable example is its potential for copolymerization with tetrafluoroethylene (B6358150) (TFE), the building block of PTFE, to create copolymers with tailored characteristics. industrialchemicals.gov.au The introduction of the perfluorohexyl side chain into a polymer backbone imparts unique properties, including reduced surface energy, enhanced chemical resistance, and increased thermal stability. leapchem.com

These characteristics are highly sought after in the manufacturing of materials for demanding environments. Polymers and copolymers synthesized using this monomer find applications in the electronics sector, including in the formulation of photolithography resists and advanced optoelectronic materials. leapchem.com The versatility of its vinyl group enables it to be incorporated into both grafted polymers and complex copolymer networks, providing a pathway to create materials with precisely engineered surface-active or dielectric properties. leapchem.com

Table 1: Polymerization Applications of 1H,1H,2H-Perfluorooct-1-ene

| Application Area | Polymer Type | Function of Monomer | Resulting Properties |

|---|---|---|---|

| Electronics | Fluorinated Copolymers | Co-monomer | Enhanced chemical resistance, specific dielectric properties |

| Optoelectronics | Functional Polymers | Co-monomer | Tailored optical and surface properties |

| Advanced Coatings | Grafted Polymers | Functional Monomer | Low surface energy, high durability |

Precursor in Specialty Chemical Production

The distinct chemical nature of 1H,1H,2H-Perfluorooct-1-ene makes it an important starting material in the synthesis of various specialty organofluorine compounds. nanoaxisllc.com

A primary application is in the production of fluorosurfactants and specialized additives. leapchem.com These surfactants are critical components in high-performance formulations such as fire-fighting foams, industrial emulsifiers, and specialized wetting agents. leapchem.com The molecule also serves as a precursor for the synthesis of 6:2 fluorotelomer silanes, which are reactive compounds used to create fluorosilicone polymers. industrialchemicals.gov.au In the pharmaceutical sector, its structure can be utilized as an intermediate for synthesizing complex drug carriers and other bioactive molecules. anfolspzoo.pl

Integration into Novel Material Architectures

The integration of 1H,1H,2H-Perfluorooct-1-ene into polymers allows for the creation of novel material architectures with highly functionalized surfaces. These materials are designed to perform in specialized applications where surface properties are critical.